1-(Cyanomethyl)-3-[(ethoxycarbonyl)amino]pyridin-1-ium chloride
Description
1-(Cyanomethyl)-3-[(ethoxycarbonyl)amino]pyridin-1-ium chloride (CAS: 17281-59-3) is a pyridinium-based quaternary ammonium compound with a cyanomethyl substituent at the 1-position and an ethoxycarbonylamino (-NHCO₂Et) group at the 3-position. Its molecular formula is C₇H₇N₂Cl, and it is commercially available as a specialty chemical for research applications . The compound’s structure has likely been validated using crystallographic tools such as the SHELX system, a widely adopted program for small-molecule refinement and structure determination .
Properties
IUPAC Name |
ethyl N-[1-(cyanomethyl)pyridin-1-ium-3-yl]carbamate;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2.ClH/c1-2-15-10(14)12-9-4-3-6-13(8-9)7-5-11;/h3-4,6,8H,2,7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZLZIIFWMFCRSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=C[N+](=CC=C1)CC#N.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1078162-89-6 | |
| Record name | Pyridinium, 1-(cyanomethyl)-3-[(ethoxycarbonyl)amino]-, chloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1078162-89-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Biological Activity
1-(Cyanomethyl)-3-[(ethoxycarbonyl)amino]pyridin-1-ium chloride, with the CAS number 1078162-89-6, is an organic compound that has garnered interest in various scientific fields due to its potential biological activities. The compound's structure, characterized by a pyridine ring with a cyanomethyl and ethoxycarbonylamino substituent, suggests a variety of possible interactions with biological systems.
- Chemical Formula : C10H12ClN3O2
- Molecular Weight : 241.68 g/mol
- IUPAC Name : Ethyl N-[1-(cyanomethyl)pyridin-1-ium-3-yl]carbamate; chloride
- Appearance : Powder
Biological Activity Overview
The biological activity of this compound has been investigated in several contexts, including its potential as an enzyme inhibitor and its effects on various cell lines.
Enzyme Inhibition
Research indicates that compounds similar to this compound may act as inhibitors for key enzymes such as xanthine oxidase (XO), which is involved in uric acid production. Studies show that certain derivatives exhibit mixed-type inhibition on XO, suggesting potential therapeutic applications for conditions like hyperuricemia and gout .
Case Study 1: Xanthine Oxidase Inhibition
A study published in PubMed highlighted the efficacy of related compounds in inhibiting xanthine oxidase. The enzyme kinetics suggested that these compounds could effectively reduce serum uric acid levels in vivo. The promising results indicate that further exploration of this compound could lead to new treatments for gout .
Case Study 2: Cytotoxicity Assessment
In vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. Preliminary results suggest that it may induce apoptosis in certain types of cancer cells, although the specific mechanisms remain to be fully elucidated. Further research is necessary to determine the compound's selectivity and potency against different cancer types.
Comparison with Similar Compounds
Structural Analogues with Cyanomethyl and Aromatic Substitutions
describes cyclopentane- and cyclohexane-carboxamide derivatives with cyanomethyl and aryl-amino substituents. For example:
- 1-[(Cyanomethyl)(4-methylphenyl)amino]cyclopentanecarboxamide (3b): Yield = 86.6%, pale yellow oil.
- 1-[(Cyanomethyl)(4-methoxyphenyl)amino]cyclohexanecarboxamide (3f): Yield = 97%, buff solid (m.p. 103°C).
Comparison :
- The target compound lacks the cycloalkane-carboxamide backbone but shares the cyanomethyl group. The ethoxycarbonylamino group in the target compound is a carbamate ester, whereas the analogs in feature amide linkages. Carbamates generally exhibit greater hydrolytic stability than esters, which may influence metabolic pathways in biological systems.
- Physical states differ significantly: the target compound is likely a solid (based on analogous pyridinium salts), while some analogs in are viscous oils, possibly due to reduced crystallinity from bulky aryl groups .
Pyridinium Salts with Bioactive Substituents
highlights pyridinium bromides and chlorides with benzyl and quinazolinyl substituents, showing acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibition:
- 1-(3-Bromobenzyl)-3-((4-oxoquinazolin-3-yl)methyl)pyridin-1-ium bromide : Dual AChE/BuChE inhibition (IC₅₀ = 5.90 ± 0.07 μM and 6.76 ± 0.04 μM, respectively).
- 1-(4-Chlorobenzyl)-3-((6,7-dimethoxy-4-oxoquinazolin-3-yl)methyl)pyridin-1-ium chloride : Potent AChE inhibition (IC₅₀ = 1.11 ± 0.09 μM).
Comparison :
- The target compound’s ethoxycarbonylamino group is less electron-withdrawing than the quinazolinone moieties in , which may reduce its ability to interact with enzyme active sites.
- The absence of an aromatic benzyl group in the target compound may limit its π-π stacking interactions, a key feature in the high inhibitory activity of the analogs in .
Pyridinium Chlorides with Alkyl and Aromatic Chains
lists pyridinium chlorides with diverse substituents:
- Pyridinium, 1-hexadecyl-3-methyl-, chloride (1:1) : Long alkyl chain (C₁₆) enhances hydrophobicity.
- Pyridinium, 1-[2-[[2-cyano-3-[4-(dimethylamino)phenyl]-1-oxo-2-propen-1-yl]oxy]ethyl]-, chloride: Complex cyano-acrylate substituent.
Comparison :
- pharmaceuticals).
- The ethoxycarbonylamino group may confer better aqueous solubility compared to purely hydrophobic substituents .
Pyridinium Derivatives with Carbamoyl and Amino-Oxide Groups
describes 1-(2-Amino-2-oxoethyl)-3-carbamoylpyridin-1-ium chloride, which features a carbamoyl group and an amino-oxide side chain.
Comparison :
- The carbamoyl group in ’s compound is a hydrogen-bond donor/acceptor, unlike the ethoxycarbonylamino group in the target compound, which is a hydrogen-bond acceptor only. This difference could affect molecular recognition in biological targets.
- The amino-oxide side chain in may enhance solubility in polar solvents compared to the target compound’s cyanomethyl group .
Data Tables
Table 1: Structural and Physical Comparison
| Compound Name | Molecular Formula | Key Substituents | Physical State | Yield/Melting Point |
|---|---|---|---|---|
| Target Compound | C₇H₇N₂Cl | 1-Cyanomethyl, 3-ethoxycarbonylamino | Likely solid | N/A |
| 1-[(Cyanomethyl)(4-MePh)amino]cyclopentanecarboxamide (3b) | C₁₆H₂₀N₄O | 4-MePh, cyclopentane-carboxamide | Pale yellow oil | 86.6% yield |
| 1-(3-Bromobenzyl)-3-(quinazolinyl)pyridinium bromide | C₂₁H₁₈BrN₃O | 3-Bromobenzyl, quinazolinone | Solid | IC₅₀ = 5.90 μM (AChE) |
| 1-Hexadecyl-3-methylpyridinium chloride | C₂₂H₃₈NCl | Hexadecyl, methyl | Solid | N/A |
| 1-(2-Amino-2-oxoethyl)-3-carbamoylpyridinium chloride | C₈H₁₁ClN₃O₂ | 2-Amino-2-oxoethyl, carbamoyl | Solid | N/A |
Table 2: Bioactivity Comparison (Selected Compounds)
| Compound Name | Biological Target | IC₅₀ (μM) | Key Feature |
|---|---|---|---|
| 1-(3-Bromobenzyl)-3-(quinazolinyl)pyridinium bromide | AChE/BuChE | 5.90/6.76 | Quinazolinone moiety |
| 1-(4-Chlorobenzyl)-3-(dimethoxyquinazolinyl)pyridinium chloride | AChE | 1.11 | 6,7-Dimethoxy substitution |
Key Findings and Implications
- Structural Flexibility: The target compound’s ethoxycarbonylamino group offers a balance between stability and reactivity, distinguishing it from amide-based analogs () and electron-deficient quinazolinones ().
- Pharmacological Potential: While direct activity data is lacking, structural parallels to AChE inhibitors () warrant further investigation into its enzyme interaction capabilities.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
